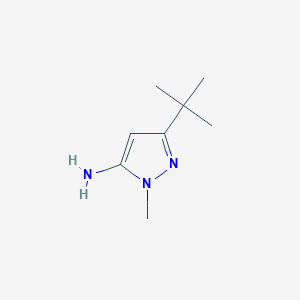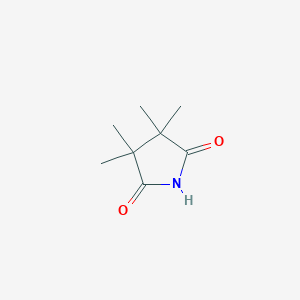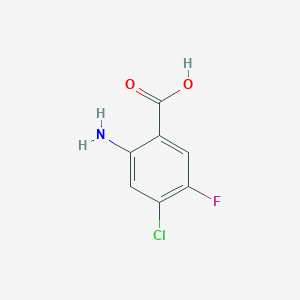![molecular formula C26H27ClN2O5S B048805 (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 112028-91-8](/img/structure/B48805.png)
(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bicyclic structures involves multiple steps, including hydrolyzing, protecting amino groups, and esterification. For instance, a related compound was prepared with a yield reaching 84.6%, characterized by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) (Deng Fu-li, 2007). Another synthesis pathway involved acylation, oxidation, protection of carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).
Molecular Structure Analysis
Molecular structure analysis through methods such as X-ray diffraction reveals the intricate arrangement of atoms within these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcased a monoclinic space group structure in crystals, demonstrating the complexity of these molecules (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include multi-component coupling reactions, highlighting their reactivity and potential for synthesis of diverse chemical structures. For example, a protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride was developed, showcasing the compound's versatility in chemical synthesis (H. Neumann et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. For instance, studies on pseudopolymorphism and phase stability in solid forms of related compounds have provided insight into their hygroscopic nature and structural transitions (K. Ashizawa et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stereoselectivity, and potential for forming derivatives, are integral for exploring the utility of these compounds in synthesis and other chemical processes. Research on the reaction of singlet-excited and radicals with aryl-substituted benzofuranones, for example, sheds light on the antioxidant activity and hydrogen-donor propensity, which could be extrapolated to similar bicyclic structures (C. Lundgren et al., 2006).
Applications De Recherche Scientifique
Synthèse peptidique à haute température
Le groupe tert-butoxycarbonyl (Boc) dans ce composé est utilisé pour la protection des acides aminés et des peptides pendant la synthèse à des températures élevées. Ceci est particulièrement utile dans la synthèse peptidique où la stabilité thermique est requise .
Synthèse asymétrique
Le composé peut être utilisé en synthèse asymétrique pour créer des produits pharmaceutiques optiquement actifs. Sa structure permet la création de centres chiraux, qui sont cruciaux dans la production de médicaments énantiomériquement purs .
Propriétés
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32)/t19-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVNJKDYWWNHD-AUSIDOKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471907 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112028-91-8 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

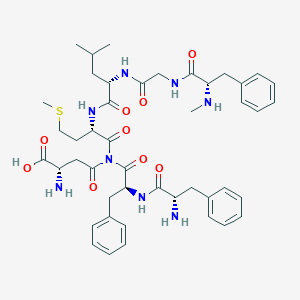

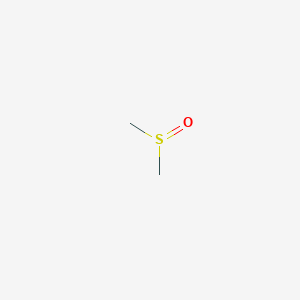
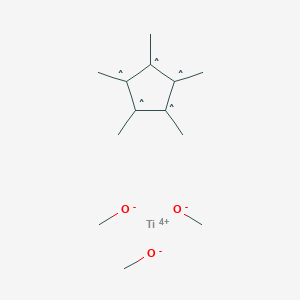
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)

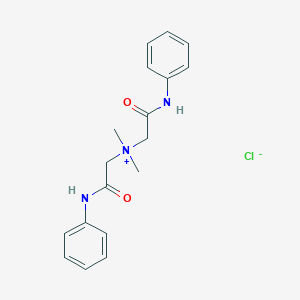
![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)

![(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B48743.png)
